molecular formula C25H21Cl2N5O2S B12021785 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B12021785
M. Wt: 526.4 g/mol
InChI Key: GXUGNQGNMCZPEK-LQKURTRISA-N
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Description

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, chlorophenyl groups, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. The synthetic route generally starts with the preparation of the triazole ring, followed by the introduction of chlorophenyl groups and the methoxyphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl groups, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl groups are believed to play a crucial role in its biological activity. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

When compared to other similar compounds, 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

These compounds share similar triazole and chlorophenyl groups but differ in the substituents attached to the acetohydrazide moiety. The presence of the methoxyphenyl group in 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C25H21Cl2N5O2S

Molecular Weight

526.4 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C25H21Cl2N5O2S/c1-16(18-4-3-5-22(14-18)34-2)28-29-23(33)15-35-25-31-30-24(17-6-8-19(26)9-7-17)32(25)21-12-10-20(27)11-13-21/h3-14H,15H2,1-2H3,(H,29,33)/b28-16+

InChI Key

GXUGNQGNMCZPEK-LQKURTRISA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)/C4=CC(=CC=C4)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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